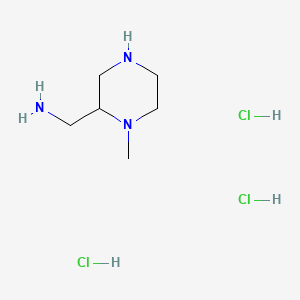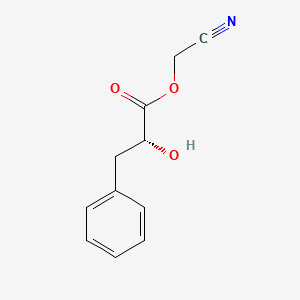
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of cyanomethyl esters This compound is characterized by the presence of a cyanomethyl group (-CH2CN) attached to the ester functional group The (2R)-2-hydroxy-3-phenylpropanoate moiety indicates that the compound has a chiral center at the second carbon, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of cyanomethyl chloride as the cyanomethylating agent. In this approach, (2R)-2-hydroxy-3-phenylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with cyanomethyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques. The use of environmentally benign catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (2R)-2-oxo-3-phenylpropanoate.
Reduction: Formation of (2R)-2-hydroxy-3-phenylpropanol.
Substitution: Formation of substituted cyanomethyl derivatives, such as cyanomethyl amines or cyanomethyl thiols.
Wissenschaftliche Forschungsanwendungen
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate depends on its specific application. In biochemical contexts, the compound may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis reaction releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
In medicinal chemistry, the compound may serve as a prodrug, where the ester linkage is cleaved by esterases in the body to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Methyl (2R)-2-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a cyanomethyl group. This compound may have different reactivity and applications.
Ethyl (2R)-2-hydroxy-3-phenylpropanoate: Similar to the methyl ester but with an ethyl ester group. It may exhibit different physical properties and reactivity.
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate: The enantiomer of the compound, which may have different biological activity due to its different stereochemistry.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m1/s1 |
InChI-Schlüssel |
BPJHSWJPVMZHNN-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OCC#N)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



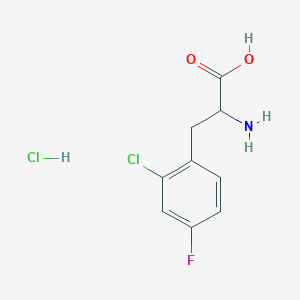
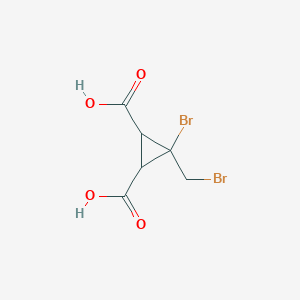
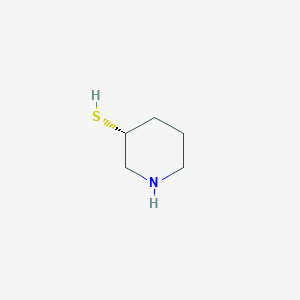
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
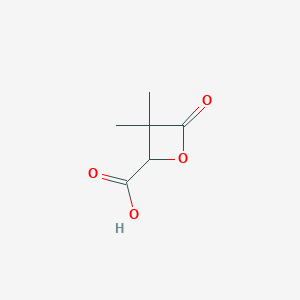

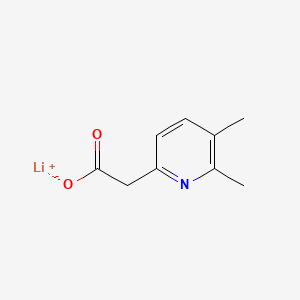

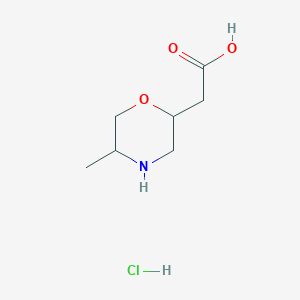
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)

